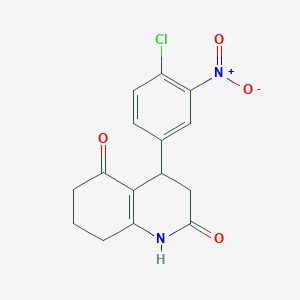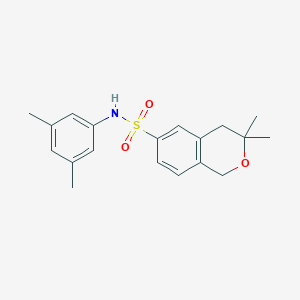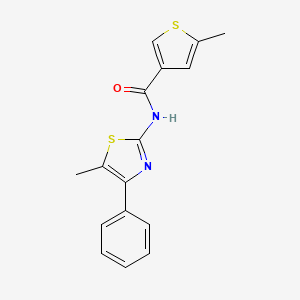
4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Übersicht
Beschreibung
4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as Cnidilide, is a synthetic compound with potential therapeutic properties. It belongs to the class of quinoline derivatives and has been extensively studied for its pharmacological activities.
Wirkmechanismus
The mechanism of action of 4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not well understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cell proliferation, inflammation, and viral replication. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. In addition, it has been shown to inhibit the HIV-1 integrase, which is involved in viral replication.
Biochemical and Physiological Effects:
4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, it has been shown to inhibit viral replication and reduce the viral load in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has also been extensively studied for its pharmacological activities, making it a well-characterized compound. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which may limit its use in certain assays. In addition, its mechanism of action is not well understood, which may limit its use in mechanistic studies.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more specific and effective therapies. Another direction is to study its pharmacokinetics and toxicity in vivo, which will help in the development of safe and effective drugs. Furthermore, the potential of 4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione as a combination therapy with other drugs should be explored. Finally, the use of 4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione as a diagnostic tool in cancer and viral infections should be investigated.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In cancer research, 4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been found to inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
In the field of inflammation, 4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This property makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
4-(4-chloro-3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been studied for its antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus. It has been shown to inhibit viral replication and reduce the viral load, making it a potential candidate for antiviral therapy.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-10-5-4-8(6-12(10)18(21)22)9-7-14(20)17-11-2-1-3-13(19)15(9)11/h4-6,9H,1-3,7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYZAZOPBNVABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethylbutyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4647956.png)
![2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4647962.png)
![4-[(4-isobutylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4647968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4647972.png)
![7-(2-furylmethyl)-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4647977.png)
![N-(sec-butyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4647980.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4647988.png)
![2-chloro-3-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4647992.png)
![N-(3-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648000.png)

![N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4648026.png)
![3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4648027.png)

